Cas no 54113-42-7 (Ethyl 4,5-dibromofuran-2-carboxylate)

Ethyl 4,5-dibromofuran-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4,5-dibromofuran-2-carboxylate
- 4,5-Dibromo-Furan-2-Carboxylic Acid Ethyl Ester
- 2,3-dibromo-5-(ethoxycarbonyl)furan
- 4,5-Dibrom-furan-2-carbonsaeure-aethylester
- AC1NPODX
- AC1Q33XC
- AK-67853
- ANW-70567
- CTK8C3805
- SureCN418240
- SCHEMBL418240
- DTXSID60409035
- ETHYL 4,5-DIBROMO-2-FUROATE
- DA-05068
- E89393
- A870541
- CS-0366509
- AKOS016002671
- Ethyl4,5-dibromofuran-2-carboxylate
- 54113-42-7
- QLZGPQXXFBJHFW-UHFFFAOYSA-N
-
- MDL: MFCD00092560
- インチ: InChI=1S/C7H6Br2O3/c1-2-11-7(10)5-3-4(8)6(9)12-5/h3H,2H2,1H3
- InChIKey: QLZGPQXXFBJHFW-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC(=C(Br)O1)Br
計算された属性
- せいみつぶんしりょう: 297.86632g/mol
- どういたいしつりょう: 295.86837g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
Ethyl 4,5-dibromofuran-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E070585-100mg |
Ethyl 4,5-dibromofuran-2-carboxylate |
54113-42-7 | 100mg |
$ 680.00 | 2022-06-05 | ||
A2B Chem LLC | AG58026-1g |
Ethyl 4,5-dibromofuran-2-carboxylate |
54113-42-7 | 97% | 1g |
$290.00 | 2024-04-19 | |
Chemenu | CM195857-1g |
Ethyl 4,5-dibromofuran-2-carboxylate |
54113-42-7 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A159002434-10g |
Ethyl 4,5-dibromofuran-2-carboxylate |
54113-42-7 | 95% | 10g |
$651.24 | 2023-09-01 | |
A2B Chem LLC | AG58026-500mg |
Ethyl 4,5-dibromofuran-2-carboxylate |
54113-42-7 | 97% | 500mg |
$218.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437179-1g |
Ethyl 4,5-dibromofuran-2-carboxylate |
54113-42-7 | 95+% | 1g |
¥6703.00 | 2024-05-09 | |
Alichem | A159002434-25g |
Ethyl 4,5-dibromofuran-2-carboxylate |
54113-42-7 | 95% | 25g |
$1025.10 | 2023-09-01 | |
Chemenu | CM195857-1g |
Ethyl 4,5-dibromofuran-2-carboxylate |
54113-42-7 | 95% | 1g |
$580 | 2021-08-05 | |
Alichem | A159002434-5g |
Ethyl 4,5-dibromofuran-2-carboxylate |
54113-42-7 | 95% | 5g |
$454.74 | 2023-09-01 | |
TRC | E070585-50mg |
Ethyl 4,5-dibromofuran-2-carboxylate |
54113-42-7 | 50mg |
$ 410.00 | 2022-06-05 |
Ethyl 4,5-dibromofuran-2-carboxylate 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
Ethyl 4,5-dibromofuran-2-carboxylateに関する追加情報
Ethyl 4,5-dibromofuran-2-carboxylate: A Comprehensive Overview
Ethyl 4,5-dibromofuran-2-carboxylate, also known by its CAS No. 54113-42-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a furan ring substituted with bromine atoms at positions 4 and 5, and an ethyl ester group at position 2. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which contributes to the compound's electronic properties and reactivity. The bromine substituents further enhance the compound's chemical versatility, making it a valuable building block in various synthetic pathways.
Recent studies have highlighted the potential of Ethyl 4,5-dibromofuran-2-carboxylate in the development of advanced materials. For instance, researchers have explored its use as a precursor for the synthesis of functional polymers and organic semiconductors. The bromine atoms in the molecule act as leaving groups, enabling various substitution reactions that can be tailored to produce materials with specific electronic and mechanical properties. This has led to applications in the field of optoelectronics, where such materials are used to create efficient light-emitting diodes (LEDs) and photovoltaic devices.
In addition to its role in materials science, Ethyl 4,5-dibromofuran-2-carboxylate has also been investigated for its biological activity. Studies have shown that the compound exhibits antimicrobial properties, particularly against certain strains of bacteria and fungi. The furan ring structure is known to contribute to such biological activities due to its ability to interact with cellular components in a manner that disrupts microbial growth. These findings have sparked interest in exploring the compound's potential as a lead molecule for drug development.
The synthesis of Ethyl 4,5-dibromofuran-2-carboxylate involves a multi-step process that typically begins with the preparation of the furan derivative followed by bromination and esterification steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of palladium-catalyzed coupling reactions has been reported to significantly improve the yield and purity of Ethyl 4,5-dibromofuran-2-carboxylate compared to traditional methods.
From an environmental standpoint, Ethyl 4,5-dibromofuran-2-carboxylate has been studied for its biodegradation potential. Research indicates that under specific conditions, such as those involving microbial consortia or enzymatic catalysts, the compound can undergo biodegradation into less complex molecules. This understanding is crucial for assessing its environmental impact and developing strategies for its safe disposal or recycling.
Looking ahead, Ethyl 4,5-dibromofuran-2-carboxylate is expected to play an increasingly important role in both academic research and industrial applications. Its unique combination of structural features makes it a promising candidate for exploring novel chemical transformations and material designs. As research continues to uncover new properties and applications of this compound, it is likely to contribute significantly to advancements in fields ranging from electronics to biomedicine.
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